molecular formula C12H9FN4OS B12180735 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B12180735
M. Wt: 276.29 g/mol
InChI Key: NTPPWCIHUYPPMF-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiadiazole ring attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the thiadiazole ring or other functional groups.

    Substitution: The fluorine atom and other substituents on the indole core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could produce a wide range of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of indole compounds are often investigated for their pharmacological properties. This compound could be a candidate for drug development, particularly in the areas of oncology, infectious diseases, and neurological disorders.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-indole-2-carboxamide: Lacks the methyl and thiadiazole groups, which may result in different biological activities.

    1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Lacks the fluorine atom, potentially affecting its chemical reactivity and biological properties.

    5-fluoro-1-methyl-1H-indole-2-carboxamide: Lacks the thiadiazole ring, which could influence its overall activity and applications.

Uniqueness

The presence of the fluorine atom, methyl group, and thiadiazole ring in 5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide makes it unique compared to other indole derivatives

Properties

Molecular Formula

C12H9FN4OS

Molecular Weight

276.29 g/mol

IUPAC Name

5-fluoro-1-methyl-N-(1,3,4-thiadiazol-2-yl)indole-2-carboxamide

InChI

InChI=1S/C12H9FN4OS/c1-17-9-3-2-8(13)4-7(9)5-10(17)11(18)15-12-16-14-6-19-12/h2-6H,1H3,(H,15,16,18)

InChI Key

NTPPWCIHUYPPMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=CS3

Origin of Product

United States

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